Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)-
Description
Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- is a pyrimidine derivative featuring a thioether-linked acetic acid moiety. Its structure includes a 4-methyl group and a 4-morpholinyl substituent at the 6-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to peroxisome proliferator-activated receptor (PPAR) agonists like Wy-14,643, though its specific biological activity remains less characterized .
Properties
CAS No. |
92628-88-1 |
|---|---|
Molecular Formula |
C11H15N3O3S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H15N3O3S/c1-8-6-9(14-2-4-17-5-3-14)13-11(12-8)18-7-10(15)16/h6H,2-5,7H2,1H3,(H,15,16) |
InChI Key |
HPHQJXBLTTXGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group and the thioether linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thioethers.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at different positions on the pyrimidine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
Structural Information
- Molecular Formula : C₁₁H₁₅N₃O₃S
- SMILES : CC1=CC(=NC(=N1)SCC(=O)O)N2CCOCC2
- InChIKey : HPHQJXBLTTXGLW-UHFFFAOYSA-N
The compound features a pyrimidine ring substituted with a morpholine group and a thioacetic acid moiety, which contributes to its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, research has shown that certain pyrimidine derivatives can effectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. The IC₅₀ values for some derivatives were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
Case Study: COX-2 Inhibition
- Objective : Evaluate the anti-inflammatory potential of acetic acid derivatives.
- Method : In vitro assays measuring COX-2 activity.
- Results : The compound demonstrated significant inhibition of COX-2 with an IC₅₀ value similar to that of celecoxib.
Antimicrobial Properties
Acetic acid derivatives have also been investigated for their antimicrobial effects. The structural characteristics of the pyrimidine ring and the thio group enhance the compound's ability to interact with microbial targets.
Case Study: Antimicrobial Activity
- Objective : Assess the antimicrobial efficacy against various pathogens.
- Method : Disk diffusion and minimum inhibitory concentration (MIC) assays.
- Results : The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Antidiabetic Effects
Research has explored the potential of acetic acid derivatives in managing diabetes through mechanisms such as improving insulin sensitivity and reducing blood glucose levels.
Case Study: Antidiabetic Activity
- Objective : Investigate the effects on glucose metabolism.
- Method : Animal models assessing blood glucose levels post-administration.
- Results : Significant reductions in blood glucose levels were observed, suggesting potential therapeutic applications in diabetes management.
Mechanism of Action
The mechanism of action of acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Structural Comparison of Key Pyrimidine Derivatives
*Calculated based on molecular formula C₁₀H₁₅N₅O₂S .
Key Observations :
- Wy-14,643 differs in its 4-chloro and 6-(2,3-dimethylphenyl)amino substituents, which confer higher lipophilicity (logP ~3.5) compared to the morpholinyl derivative (predicted logP ~1.5) .
- The trifluoromethyl analog (CAS 88768-46-1) has enhanced metabolic stability due to the electron-withdrawing CF₃ group but lower aqueous solubility .
- Ethyl ester derivatives (e.g., compound in ) exhibit improved membrane permeability due to esterification, acting as prodrugs .
Wy-14,643 :
- A potent PPARα agonist, inducing hepatic peroxisome proliferation and replicative DNA synthesis in rats. Chronic exposure leads to hepatocarcinogenicity, linked to persistent DNA replication rather than peroxisome proliferation alone .
- Safety Profile : Classified as hazardous (GBZ 2.1-2007) with occupational exposure limits .
Morpholinyl Derivative (Target Compound) :
- The morpholine group may reduce hepatotoxicity by avoiding the chloro and xylidino substituents associated with Wy-14,643’s carcinogenicity.
- Predicted to interact with PPAR isoforms but with altered selectivity due to the morpholine’s polar nature .
Trifluoromethyl Analog :
- Its CF₃ group may confer resistance to oxidative metabolism .
Toxicological and Metabolic Profiles
Biological Activity
Acetic acid, specifically the derivative known as ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)-, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 283.39 g/mol. The structural representation includes a thioether linkage and a pyrimidine ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.39 g/mol |
| RTECS Number | AI9115000 |
| CAS Registry Number | 77965-40-3 |
The biological activity of acetic acid derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors. The specific compound has been noted for its potential effects on cellular pathways involved in metabolism and cell signaling.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties through the inhibition of specific kinases involved in cancer cell proliferation. For example, similar compounds have been shown to inhibit RET kinase activity, which is crucial for certain types of cancer therapies .
- Toxicity Profile : Toxicological assessments indicate an LD50 (lethal dose for 50% of the population) of approximately 450 mg/kg when administered subcutaneously in rodent models . This suggests that while the compound may have therapeutic potential, careful consideration of dosage is necessary.
Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)
A study investigated the effects of related benzamide compounds on DHFR, an enzyme critical for DNA synthesis. The results indicated that the inhibition of DHFR by these compounds reduced NADPH levels, leading to destabilization of the enzyme and subsequent effects on cell growth . This mechanism could be relevant for understanding how acetic acid derivatives might exert similar effects.
Case Study 2: Neuroprotective Effects
Research comparing various classes of histone deacetylase inhibitors revealed that certain sulfur-containing compounds exhibited neuroprotective properties against oxidative stress-induced cell death. While acetic acid derivatives were not directly tested, the structural similarities suggest potential avenues for exploration in neurodegenerative disease models .
Research Findings
Recent studies have focused on optimizing the chemical functionalities of related compounds to enhance their biological activity. For instance, modifications to the alkyl chain length and functional groups have been shown to significantly impact their efficacy against specific targets .
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Inhibition of RET kinase leads to reduced cell proliferation |
| Toxicological Assessment | LD50 = 450 mg/kg in rodent models |
| Enzyme Interaction | Potential inhibition of DHFR affecting NADPH levels |
| Neuroprotective Activity | Related compounds show promise against oxidative stress |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)-, and how can reaction conditions be optimized for yield?
- Methodological Answer : A practical approach involves adapting protocols from structurally similar pyrimidinylthio acetic acid derivatives. For example, refluxing a mixture of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one with guanidine nitrate and lithium hydroxide in ethanol/water under controlled conditions (e.g., 4–5 hours at 80°C) can yield pyrimidine cores . Column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended for purification. Optimize stoichiometry and temperature to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyrimidine and morpholine moieties .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous thioether-containing pyrimidines .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, general precautions for thioether-containing molecules include:
- Avoid direct skin contact; use nitrile gloves and fume hoods.
- For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent splashing .
- Store at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How does this compound interact with peroxisome proliferator-activated receptors (PPARs), and what experimental designs validate its receptor specificity?
- Methodological Answer :
- PPAR Transactivation Assays : Use luciferase reporter gene constructs in HEK293 cells transfected with PPARα, γ, or δ. Compare EC values to establish selectivity (e.g., Wy-14643, a structural analog, shows PPARα EC = 0.63 μM vs. PPARγ EC = 32 μM) .
- Competitive Binding Studies : Employ radiolabeled ligands (e.g., -GW6471 for PPARα) to measure displacement kinetics .
Q. What strategies resolve contradictions in reported biological efficacy across different experimental models?
- Methodological Answer :
- Dose-Response Analysis : Test the compound across a wide concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Model-Specific Variables : Account for species differences (e.g., humanized mouse hepatocytes vs. murine primary cells) in metabolic pathways .
- Omics Profiling : Use transcriptomics (RNA-seq) or metabolomics (LC-MS) to identify off-target effects confounding results .
Q. What in vivo or in vitro models are optimal for studying the compound’s impact on lipid metabolism?
- Methodological Answer :
- In Vitro : Primary hepatocytes from PPARα-humanized mice to assess fatty acid oxidation (FAO) via -palmitate tracing .
- In Vivo : High-fat diet-induced NAFLD models; monitor hepatic triglycerides (H&E staining) and serum β-hydroxybutyrate (ketogenesis marker) .
- Mechanistic Studies : Co-treat with PPARα antagonists (e.g., GW6471) to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
